Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC9088569
Molecular Formula: C20H29N3O5S
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H29N3O5S |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | ethyl 4-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C20H29N3O5S/c1-3-28-20(25)22-14-12-21(13-15-22)19(24)17-8-10-23(11-9-17)29(26,27)18-6-4-16(2)5-7-18/h4-7,17H,3,8-15H2,1-2H3 |
| Standard InChI Key | YIAAPNXJEIICQU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C20H29N3O5S and a molecular weight of 423.5 g/mol . This compound is of interest in pharmaceutical and chemical research due to its unique structure, which combines piperidine and piperazine rings with a sulfonyl group.
Synonyms and Related Compounds
Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate is also known by several synonyms, including ethyl 4-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate and ETHYL 4-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE . A related compound is Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate, which lacks the piperazine ring but shares the sulfonyl and piperidine components .
Chemical Synthesis
The synthesis of Ethyl 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine-1-carboxylate likely involves the coupling of a piperidine derivative with a piperazine ring, followed by the introduction of the sulfonyl group. Techniques such as alkylation or acylation reactions might be employed in its preparation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume